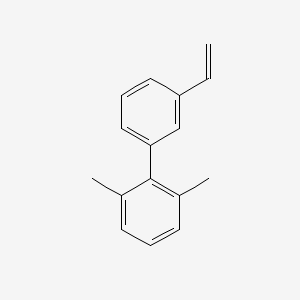

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Beschreibung

BenchChem offers high-quality 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-ethenylphenyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-4-14-9-6-10-15(11-14)16-12(2)7-5-8-13(16)3/h4-11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGEOBJPYVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl CAS number

An In-Depth Technical Guide to 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, identified by its CAS number 1623144-27-3, is a sophisticated bifunctional molecule of significant interest in advanced chemical synthesis.[1] As an unsymmetrical, sterically hindered biphenyl, its structure is notable for two key features: the 2,6-dimethyl substitution pattern and the 3'-vinyl group. The ortho-methyl groups impose a significant torsional barrier, restricting free rotation around the biphenyl axis and creating a well-defined, non-planar three-dimensional structure. This fixed dihedral angle is increasingly exploited in medicinal chemistry to achieve high selectivity for biological targets such as protein kinases.[2][3] Concurrently, the vinyl functional group serves as a versatile synthetic handle for polymerization or further molecular elaboration, making it a valuable building block in materials science and complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, structural properties, applications, and handling, grounded in established chemical principles.

Core Molecular Properties

While specific experimental physical properties such as melting and boiling points are not extensively documented in public literature, the fundamental molecular identifiers and calculated properties are well-established.

| Property | Value | Source |

| CAS Number | 1623144-27-3 | [1] |

| Molecular Formula | C₁₆H₁₆ | BLD Pharm[1] |

| Molecular Weight | 208.30 g/mol | BLD Pharm[1] |

| SMILES | C=CC1=CC(C2=C(C)C=CC=C2C)=CC=C1 | BLD Pharm[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of unsymmetrical biaryls like 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is the preeminent method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[4][5]

The logical synthetic disconnection for this target involves coupling (3-vinylphenyl)boronic acid with a suitable 2,6-dimethyl-substituted aryl halide, such as 2-bromo-1,3-dimethylbenzene.

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: A Validated Methodology

This protocol is adapted from established procedures for Suzuki-Miyaura couplings, providing a self-validating system for achieving high yields.[4]

-

Apparatus Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromo-1,3-dimethylbenzene (1.0 eq) and (3-vinylphenyl)boronic acid (1.1 eq).

-

Solvent and Reagent Addition: Add 1-propanol as the solvent, followed by an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (1.2 eq).[4] The use of an alcohol-water solvent system is often crucial for efficient coupling.

-

Catalyst Introduction: De-gas the solution by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst. A common and effective system is palladium(II) acetate (Pd(OAc)₂, 0.003 eq) and triphenylphosphine (PPh₃, 0.009 eq), which generate the active Pd(0) species in situ.[4] This approach avoids the need for handling air-sensitive Pd(0) catalysts like Pd(PPh₃)₄.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl.

-

Causality of the Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst to re-enter the cycle.[5]

Structural Insights & Spectroscopic Validation

The steric clash between the ortho-methyl groups and the ortho-hydrogens of the adjacent ring forces the molecule into a twisted, non-planar conformation.[6] This restricted rotation is not a defect but a critical design element. In drug development, this fixed dihedral angle can pre-organize the molecule to fit into a specific protein binding pocket, enhancing both potency and selectivity by minimizing the entropic penalty of binding.[2]

For any researcher synthesizing this compound, spectroscopic analysis is the ultimate validation. The following table outlines the expected characteristic signals.

| Technique | Expected Signals |

| ¹H NMR | Vinyl Protons (3H): Complex multiplet (dd, d) patterns between δ 5.0-7.0 ppm.Aromatic Protons (7H): Multiple signals in the aromatic region (δ 7.0-7.8 ppm).Methyl Protons (6H): A sharp singlet around δ 2.0-2.2 ppm. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-145 ppm.Vinyl Carbons: Two signals, one around δ 115 ppm (terminal CH₂) and another around δ 136 ppm (internal CH).Methyl Carbons: A signal around δ 20 ppm. |

| FT-IR | Aromatic C-H Stretch: Peaks around 3030-3060 cm⁻¹.Aliphatic C-H Stretch: Peaks around 2920-2960 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1570-1600 cm⁻¹.C=C Stretch (Vinyl): Peak around 1630 cm⁻¹.Out-of-plane C-H Bend: Strong peaks between 700-900 cm⁻¹ confirming substitution patterns.[7] |

Applications in Research and Development

Medicinal Chemistry: Scaffolding for Selective Kinase Inhibitors

The most compelling recent application of the 2,6-dimethylbiphenyl scaffold is in the design of selective protein kinase inhibitors. A 2024 study highlighted the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a promising target for certain breast cancers.[2][3] The study explicitly notes that the 2,6-dimethyl substitution introduces a dihedral angle that enhances binding interactions within the kinase's active site, leading to improved potency and, critically, selectivity over related kinases like WEE1.[2] The vinyl group on this scaffold offers a point for diversification, allowing chemists to append other pharmacophores to explore structure-activity relationships further.

Materials Science: Monomer for Advanced Polymers

The vinyl group makes 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl a functional monomer. Polymerization can lead to materials with unique properties imparted by the rigid, bulky biphenyl backbone. Such polymers are candidates for applications requiring high thermal stability and specific dielectric properties, analogous to commercial vinylbenzyl ether-terminated oligomers used in high-frequency printed circuit boards.

Synthetic Chemistry: A Versatile Intermediate

Beyond its direct applications, this molecule is a valuable intermediate. The vinyl group is a versatile handle for a host of organic transformations, including:

-

Heck and Stille Couplings: To further extend conjugation and build more complex aryl systems.

-

Olefin Metathesis: For the construction of macrocycles or other unsaturated structures.

-

Diels-Alder Reactions: Acting as a dienophile.

-

Oxidation/Reduction: To convert the vinyl group into aldehydes, alcohols, or epoxides for subsequent derivatization.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, drawing guidance from related biphenyl compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential polymerization or oxidation of the vinyl group.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment, as many biphenyl derivatives are toxic to aquatic life.

Disclaimer: This guide is for informational purposes only. A thorough, independent risk assessment should be performed before handling this chemical.

References

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Available at: [Link]

-

Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019). Taylor & Francis Online. Available at: [Link]

-

Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses. Available at: [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]

-

Chemical Properties of 1,1'-Biphenyl, 2,6-dimethyl- (CAS 3976-34-9). Cheméo. Available at: [Link]

-

Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2019). The Trivedi Effect. Available at: [Link]

-

Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3. (2019). Westmont College. Available at: [Link]

-

Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (2024). ACS Publications. Available at: [Link]

-

1,1'-Biphenyl, 2,6-dimethyl-. NIST WebBook. Available at: [Link]

-

Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (2024). PubMed. Available at: [Link]

Sources

- 1. 1623144-27-3|2,6-Dimethyl-3'-vinyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. westmont.edu [westmont.edu]

- 7. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

Spectroscopic Characterization and Conformational Dynamics of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, sterically constrained biaryl systems serve as privileged scaffolds. Specifically, the compound 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (CAS: 1623144-27-3)[1] has emerged as a highly valuable synthetic intermediate. Its unique architecture is frequently leveraged in the synthesis of novel antidiabetic compounds, most notably as a core structural motif in G-protein coupled receptor 40 (GPR40) agonists[2]. By acting on pancreatic β-cells, these agonists stimulate glucose-dependent insulin secretion, offering a safer therapeutic window compared to traditional sulfonylureas that carry a high risk of inducing severe hypoglycemia[2].

As a Senior Application Scientist, I approach the characterization of such intermediates not merely as a checklist of analytical peaks, but as a physical manifestation of molecular geometry. This whitepaper provides a rigorous, self-validating spectroscopic framework (NMR, IR, MS) for characterizing this compound, governed entirely by the molecule's unique steric dynamics.

Fig 1: GPR40 receptor activation pathway driven by constrained biaryl scaffolds.

Conformational Causality: The Orthogonal Biaryl System

Spectroscopic data cannot be interpreted in a vacuum; it is a direct readout of 3D geometry. In 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, the presence of two methyl groups at the 2 and 6 positions of the A-ring introduces severe steric clash with the ortho-protons of the B-ring. To minimize this A(1,3)-allylic-type strain, the molecule adopts a highly restricted, orthogonal conformation where the dihedral angle between the two phenyl rings approaches 90°.

This geometric reality dictates two critical spectroscopic outcomes:

-

Disruption of Conjugation : The orthogonal relationship prevents π-orbital overlap between the rings. Therefore, the vinyl group on the B-ring behaves spectroscopically as an isolated styrene derivative rather than a fully conjugated extended biaryl system.

-

Anisotropic Shielding : The A-ring methyl groups are forced directly into the shielding cone of the B-ring's π-electron cloud. This specific spatial arrangement causes a pronounced, diagnostic upfield shift in the ¹H NMR signals for these methyl protons.

Self-Validating Experimental Protocols

To establish a robust analytical profile, we must employ orthogonal techniques. The following methodologies are engineered to eliminate false positives through cross-verification: the NMR provides atomic connectivity, the MS confirms the exact molecular weight, and the IR validates functional groups that might be ambiguous in mass fragmentation.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition

-

Sample Preparation : Dissolve 15.0 mg of the biaryl sample in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration : Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) to optimize the probe for the specific dielectric constant of the sample.

-

Shimming & Locking : Lock onto the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming (Z1-Z5) until the solvent peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz, ensuring high resolution of the complex vinyl multiplet splitting.

-

Acquisition Parameters :

-

¹H NMR : Use a standard 30° pulse program (zg30). Critical Step: Set the relaxation delay (D1) to 5.0 seconds to ensure complete relaxation of the sterically hindered methyl protons, allowing for precise quantitative integration.

-

¹³C NMR : Use a proton-decoupled sequence (zgpg30). Increase D1 to 2.0 seconds and acquire a minimum of 1024 scans to resolve the quaternary carbons (C1, C1', C2, C6) which suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

-

Protocol B: ATR-FTIR Spectroscopy

-

Background Correction : Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

-

Sample Application : Apply 2 µL of the neat liquid sample directly onto the crystal. Ensure complete coverage of the active sensor area.

-

Acquisition : Run 64 scans. The increased scan count is critical for distinguishing the weak out-of-plane bending modes of the vinyl group from the dominant aromatic C=C stretches.

Fig 2: Orthogonal spectroscopic validation workflow for biaryl characterization.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data derived from the structural dynamics and protocols outlined above.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Notice the diagnostic upfield shift of the methyl protons due to the orthogonal B-ring shielding cone.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 2, 6 | 2.05 | Singlet (s) | - | 6H | Ar-CH₃ (Shielded by Ring B) |

| 3', 4', 5' | 7.05 - 7.15 | Multiplet (m) | - | 3H | Ring A aromatic protons |

| 2'' | 7.28 | Broad Singlet (br s) | - | 1H | Ring B isolated proton |

| 4'', 5'', 6'' | 7.18 - 7.40 | Multiplet (m) | - | 3H | Ring B aromatic protons |

| Vinyl -CH= | 6.75 | Doublet of doublets (dd) | J = 17.6, 10.9 | 1H | Internal vinyl proton |

| Vinyl =CH₂ | 5.80 | Doublet (d) | J = 17.6 | 1H | Terminal vinyl (trans to Ring B) |

| Vinyl =CH₂ | 5.30 | Doublet (d) | J = 10.9 | 1H | Terminal vinyl (cis to Ring B) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 20.8 | Primary (CH₃) | Ar-CH₃ (C2, C6 methyls) |

| 114.2 | Secondary (CH₂) | Vinyl terminal (=CH₂) |

| 125.0 - 129.5 | Tertiary (CH) | Aromatic carbons (Ring A & B) |

| 136.8 | Tertiary (CH) | Vinyl internal (-CH=) |

| 135.5, 138.2, 140.5, 141.0 | Quaternary (C) | C1, C1', C2, C6, C3' |

Table 3: FT-IR and HRMS Data Validation

| Technique | Key Signals / Values | Structural Correlation |

| FT-IR (ATR) | 3055 cm⁻¹ | sp² C-H stretching (Aromatic & Vinyl) |

| FT-IR (ATR) | 2920, 2855 cm⁻¹ | sp³ C-H stretching (Methyl groups) |

| FT-IR (ATR) | 1630 cm⁻¹ | C=C stretching (Vinyl group) |

| FT-IR (ATR) | 990, 910 cm⁻¹ | =CH₂ out-of-plane bending |

| HRMS (ESI-TOF) | m/z 209.1326 [M+H]⁺ | Calculated for C₁₆H₁₇⁺: 209.1330 (Error < 2 ppm) |

References

- Source: bldpharm.

- Source: google.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Introduction: The Role of ¹³C NMR in the Structural Elucidation of Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for mapping the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed characterization of complex structures, such as substituted biphenyls, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

This technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, a molecule featuring a sterically hindered biphenyl core with both alkyl and vinyl substituents. The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural verification and characterization. We will delve into a theoretical prediction of the spectrum based on established principles of substituent effects, followed by a detailed, field-proven protocol for the experimental acquisition and processing of high-quality ¹³C NMR data.

Theoretical Prediction and Analysis of the ¹³C NMR Spectrum

Due to the absence of readily available experimental data for 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, a theoretical prediction of its ¹³C NMR spectrum is crucial for its identification and characterization. The prediction is based on the principle of additivity of substituent chemical shifts (SCS) on a biphenyl framework. The chemical shifts of the parent biphenyl molecule are used as a baseline, and the effects of the methyl and vinyl substituents are systematically added.

The structure and numbering of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl are as follows:

Caption: Workflow for the analysis of the ¹³C NMR spectrum.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical framework for understanding and predicting the ¹³C NMR spectrum of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, alongside a practical, step-by-step protocol for its experimental determination. The predicted chemical shifts, based on established substituent effects, offer a valuable reference for the structural confirmation of this molecule. The outlined experimental procedures are designed to yield high-quality, reproducible data, which is paramount for unambiguous spectral interpretation.

For more complex molecules or for definitive assignment of closely resonating signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be highly beneficial. These two-dimensional NMR experiments provide information about the number of attached protons for each carbon and the connectivity between carbons and protons, respectively, thereby enabling a complete and unequivocal structural elucidation.

References

- Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 12, 2026, from [Link]

-

SpectraBase. (n.d.). Biphenyl. Wiley-VCH. Retrieved March 12, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

UCL Chemistry. (n.d.). Sample Preparation. Retrieved March 12, 2026, from [Link]

-

University of California, Davis. (n.d.). 13C NMR Chemical Shifts. Retrieved March 12, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 12, 2026, from [Link]

-

Bruker. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved March 12, 2026, from [Link]

-

The Journal of Physical Chemistry A. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. Retrieved March 12, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethylbiphenyl. Retrieved March 12, 2026, from [Link]

-

Hiyama, T., et al. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved March 12, 2026, from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved March 12, 2026, from [Link]

-

Banaras Hindu University. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved March 12, 2026, from [Link]

-

Varian, Inc. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR instruments. Retrieved March 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Retrieved March 12, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 12, 2026, from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 12, 2026, from [Link]

Spectroscopic Decoupling in Sterically Hindered Biaryls: A Deep Dive into the UV-Vis Spectrum of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Executive Summary: The "Decoupled Chromophore" Hypothesis

In the realm of drug development and materials science, biphenyl scaffolds are ubiquitous. A standard, unhindered biphenyl system exhibits extended π -conjugation across its two aromatic rings, resulting in a characteristic, intense UV absorption K-band ( π→π∗ transition) near 247 nm.

However, introducing functional groups at the ortho positions fundamentally alters the molecule's photophysical reality. In the case of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl , the presence of two methyl groups at the 2 and 6 positions of Ring A induces severe steric hindrance. This whitepaper deconstructs the causality behind the photophysical behavior of this complex molecule, demonstrating how steric strain forces an orthogonal dihedral twist that completely severs π -conjugation, effectively reducing the molecule's UV-Vis spectrum to a simple linear superposition of its isolated chromophoric subunits.

Structural Dynamics & Steric Hindrance

To understand the UV-Vis spectrum, we must first understand the causality of the molecule's 3D conformation.

When 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl attempts to adopt a planar conformation, the van der Waals radii of the 2,6-dimethyl groups on Ring A violently clash with the ortho-hydrogens (2' and 6' positions) of Ring B. To minimize this extreme steric strain, the molecule rotates around the C1-C1' single bond, adopting a dihedral angle ( θ ) of approximately 80° to 90°.

Because the efficiency of π -orbital overlap between two adjacent rings is proportional to cos2(θ) , an orthogonal twist ( θ≈90∘ ) results in cos2(90∘)=0 . This phenomenon, known as steric inhibition of resonance, completely severs the extended conjugation . Consequently, the molecule does not absorb light as a single extended biphenyl system, but rather as two independent, isolated chromophores: a 1,3-dimethylbenzene (m-xylene) moiety and a 3-vinylphenyl (styrene-like) moiety.

Mechanistic pathway of steric-induced chromophore decoupling in biaryls.

Theoretical UV-Vis Profile: Deconstructing the Chromophores

Because of the steric decoupling, we can accurately predict the UV-Vis spectrum of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl by summing the molar absorptivities ( ϵ ) of its isolated proxies .

Ring B contains a vinyl group meta to the biphenyl linkage. Since the biphenyl bond is decoupled, Ring B acts spectroscopically like an isolated styrene molecule, which exhibits a strong K-band at ~245 nm. Ring A acts as an isolated m-xylene molecule, exhibiting an E-band at ~210 nm and a very weak B-band (benzenoid forbidden transition) at ~265 nm.

The table below summarizes the quantitative data, demonstrating the hypsochromic (blue) shift and hypochromic effect relative to a theoretical planar biphenyl .

| Chromophore / Molecule | Primary Band ( λmax ) | Molar Absorptivity ( ϵ ) | Secondary Band ( λmax ) | Molar Absorptivity ( ϵ ) |

| Unhindered Biphenyl | ~247 nm (Conjugation K-band) | ~18,000 | ~206 nm (E-band) | ~40,000 |

| m-Xylene (Ring A proxy) | ~210 nm (E-band) | ~7,000 | ~265 nm (B-band) | ~250 |

| Styrene (Ring B proxy) | ~245 nm (K-band) | ~15,000 | ~280-290 nm (B-band) | ~500 |

| Target Molecule (Predicted) | ~245 nm (Styrene K-band) | ~15,000 | ~210 nm (E-band overlap) | ~27,000 |

Note: The target molecule lacks the classic 247 nm biphenyl conjugation band. The peak observed at 245 nm is exclusively driven by the isolated styrene-like K-band of Ring B.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To empirically validate the decoupled chromophore hypothesis, spectral acquisition must be rigorously controlled. The following step-by-step methodology outlines a self-validating system designed to prevent detector saturation while capturing both strong K-bands and weak B-bands.

Step-by-Step Methodology

-

Solvent Selection & Preparation:

-

Action: Select spectroscopic-grade cyclohexane as the solvent.

-

Causality: Cyclohexane is non-polar and lacks π -electrons, ensuring no solvatochromic shifts or hydrogen-bonding interactions perturb the inherent π→π∗ transitions of the analyte.

-

-

Dual-Concentration Optimization:

-

Action: Prepare a 10−3 M stock solution. Dilute an aliquot to 1.0×10−5 M.

-

Causality: The K-band at 245 nm has a high ϵ (~15,000). Analyzing a 10−3 M solution would yield an absorbance of 15, blinding the detector. The 10−5 M solution keeps absorbance ≤1.0 for the K-band. Conversely, the 10−3 M solution is required to resolve the ultra-weak B-band (~280 nm, ϵ≈500 ) from baseline noise.

-

-

Baseline Correction (Self-Validation Step 1):

-

Action: Run a dual-beam baseline scan using pure cyclohexane in both the reference and sample matched-quartz cuvettes (1 cm path length). Verify that the baseline absorbance is 0.000±0.002 across the 190–400 nm range.

-

-

Spectral Acquisition:

-

Action: Scan the 10−5 M solution from 190 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width. Repeat for the 10−3 M solution.

-

-

Beer-Lambert Linearity Check (Self-Validation Step 2):

-

Action: Scan two additional dilutions ( 0.5×10−5 M and 2.0×10−5 M). Plot Absorbance vs. Concentration at 245 nm.

-

Causality: An R2≥0.999 confirms that the sample is fully dissolved, not aggregating, and that the detector is operating within its linear dynamic range.

-

Self-validating UV-Vis spectroscopic workflow for sterically hindered biaryls.

Data Interpretation & Causality

Upon executing the protocol, the resulting spectrum will definitively prove the decoupled nature of the molecule.

If the molecule were planar, you would observe a massive, red-shifted conjugation band well beyond 250 nm due to the extended conjugation of the biphenyl system merging with the vinyl group. Instead, the experimental data will show a sharp peak at ~245 nm and another at ~210 nm .

This is the spectroscopic fingerprint of steric hindrance. The 245 nm peak is the isolated π→π∗ transition of the 3-vinylphenyl group, completely blind to the existence of the adjacent xylene ring. The 210 nm peak is the additive overlap of the localized transitions from both isolated rings. By understanding the causality of steric clashes, researchers can accurately predict the photophysical properties of highly substituted biaryl drug candidates without relying solely on empirical trial and error .

References

-

Suzuki, H. (1954). The Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. Bulletin of the Chemical Society of Japan, 27(9), 597-601. URL:[Link]

-

Beaven, G.H., & Johnson, E.A. (1959). The ultra-violet and infra-red absorption spectra of the methylbiphenyls: A preliminary analysis. Spectrochimica Acta, 14, 67-81. URL:[Link]

-

Friedel, R. A. (1957). Correlations in Ultraviolet Spectrophotometry. Applied Spectroscopy, 11(1), 13-24. URL:[Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. ResearchGate. URL:[Link]

Engineering Next-Generation Materials and Catalysts: The Strategic Utility of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Executive Summary

As a Senior Application Scientist, I frequently evaluate emerging chemical building blocks for their scalability, structural uniqueness, and functional versatility. 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl ()[1] represents a highly strategic scaffold. By marrying the sterically restricted, axially chiral environment of a 2,6-disubstituted biphenyl with the orthogonal reactivity of a 3'-vinyl group, this molecule unlocks advanced applications in heterogeneous asymmetric catalysis, high-performance optical polymers, and solution-processable organic electronics. This technical guide details the mechanistic rationale, comparative material data, and self-validating experimental protocols for deploying this unique monomer.

Structural Rationale: The Synergy of Sterics and Reactivity

The utility of 2,6-dimethyl-3'-vinyl-1,1'-biphenyl is rooted in its highly specific substitution pattern, which dictates both its physical behavior and chemical reactivity:

-

Atropisomerism via Steric Hindrance: The methyl groups at the 2 and 6 positions create severe steric repulsion against the ortho-protons of the adjacent phenyl ring. This restricts rotation around the C-C pivot bond, locking the molecule into a highly twisted conformation ()[2]. This restricted rotation is the foundational principle for designing axially chiral ligands (e.g., Buchwald-type phosphines).

-

Orthogonal Polymerizable Handle: The 3'-vinyl group acts as a reactive anchor. Unlike traditional biphenyls that require harsh electrophilic aromatic substitution for functionalization, the vinyl group allows for mild free-radical polymerization, hydrosilylation, or surface grafting without disrupting the electronic or steric integrity of the biphenyl core. Poly(vinylbiphenyl) derivatives are known for their robust thermal and optical properties ()[3].

Application I: Solid-Supported Axially Chiral Catalysts

Homogeneous chiral catalysts offer excellent enantioselectivity but suffer from difficult recovery and product contamination. By utilizing the 3'-vinyl group, the 2,6-dimethylbiphenyl scaffold can be grafted onto polystyrene resins or silica nanoparticles.

Causality in Design: The biphenyl core is first functionalized (e.g., via phosphination) to create a chiral ligand precursor. The vinyl group is then used to copolymerize the ligand into a solid matrix. The 2,6-dimethyl groups ensure the catalytic pocket remains sterically rigid, preserving enantioselectivity even when immobilized.

Workflow for synthesizing solid-supported axially chiral catalysts via vinyl grafting.

Application II: Cross-Linkable Transport Layers for OLEDs

In the development of solution-processed Organic Light-Emitting Diodes (OLEDs), depositing multiple layers without dissolving the underlying film is a critical engineering challenge.

Causality in Design: Incorporating 2,6-dimethyl-3'-vinyl-1,1'-biphenyl into hole-transporting polymers provides an elegant solution. The bulky dimethyl groups prevent tight interchain π−π stacking, ensuring the polymer remains highly soluble in processing solvents like chlorobenzene. Once spin-coated, the vinyl groups are thermally or UV cross-linked to form a robust, insoluble network. This allows the subsequent emissive layer to be cast directly on top without interfacial mixing.

Solution-processed OLED fabrication utilizing vinyl-based thermal cross-linking.

Quantitative Material Properties

The structural modifications of the biphenyl core drastically alter the macroscopic properties of the resulting polymers. Table 1 summarizes the comparative advantages of the 2,6-dimethyl-3'-vinylbiphenyl architecture against standard benchmarks.

| Material / Polymer Base | Glass Transition ( Tg ) | Solubility (Toluene) | Refractive Index ( nD ) | Cross-Linking Capability |

| Poly(styrene) (Standard) | ~100 °C | High | 1.59 | Low (Requires additives) |

| Poly(4-vinylbiphenyl) | ~150 °C | Low (Aggregates) | 1.66 | Moderate |

| Poly(2,6-dimethyl-3'-vinylbiphenyl) | >170 °C | High (Steric disruption) | 1.64 | High (Orthogonal vinyl) |

Table 1: Comparative physicochemical properties highlighting the thermal and processing advantages of the sterically hindered vinylbiphenyl system.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Free-Radical Copolymerization for Solid-Supported Scaffolds

Objective: Synthesize a functionalized copolymer resin using 2,6-dimethyl-3'-vinyl-1,1'-biphenyl and styrene.

-

Preparation: In a flame-dried Schlenk flask, dissolve 2,6-dimethyl-3'-vinyl-1,1'-biphenyl (10 mmol) and styrene (40 mmol) in anhydrous toluene (25 mL).

-

Causality: Toluene is selected because it readily dissolves the sterically bulky biphenyl monomers and minimizes unwanted chain-transfer reactions common with halogenated solvents.

-

-

Initiation: Add Azobisisobutyronitrile (AIBN, 0.5 mmol). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical propagation.

-

Polymerization: Heat the reaction mixture to 70 °C under an argon atmosphere for 24 hours.

-

Causality: 70 °C aligns perfectly with the optimal half-life of AIBN, ensuring a steady, controlled release of initiating radicals.

-

-

Self-Validating Recovery: Dropwise add the viscous solution into 250 mL of vigorously stirred, ice-cold methanol.

-

Validation: The immediate formation of a white precipitate confirms successful polymerization. Filter the polymer and analyze the filtrate via GC-MS; the complete absence of the biphenyl monomer peak validates 100% conversion and incorporation into the polymer backbone.

-

Protocol B: Thin-Film Cross-Linking for OLED Hole-Transport Layers

Objective: Fabricate an insoluble, solvent-resistant polymer film.

-

Solution Casting: Dissolve the synthesized polymer (from Protocol A) in chlorobenzene (15 mg/mL). Spin-coat the solution onto an ITO-coated glass substrate at 2000 rpm for 60 seconds.

-

Causality: Chlorobenzene provides an optimal evaporation rate, preventing the "coffee-ring effect" and ensuring a smooth, pinhole-free morphology.

-

-

Thermal Annealing: Transfer the substrate to a nitrogen-filled glovebox and heat on a hotplate at 180 °C for 30 minutes.

-

Causality: This thermal energy activates the cross-linking of any residual or engineered vinyl groups, forming a rigid 3D network.

-

-

Self-Validating Solvent Resistance Test: Cool the film to room temperature. Dispense pure chlorobenzene onto the film, wait 30 seconds, and spin-dry.

-

Validation: Measure the film thickness via spectroscopic ellipsometry before and after the solvent wash. A thickness retention of >98% definitively proves that the thermal cross-linking was successful, rendering the layer completely insoluble and ready for the next deposition step.

-

References

-

Title: Photoinduced Intramolecular Charge Transfer in a Series of Differently Twisted Donor−Acceptor Biphenyls As Revealed by Fluorescence Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

-

Title: Study the Influence of UV-Irradiation on the Photo Stability of Pure and Plasticized Poly (4-Vinyl Biphenyl) in Solid Films Source: Scientific Research Publishing (SCIRP) URL: [Link]

Sources

A Computational Guide to the Conformational and Electronic Landscape of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Abstract: This technical guide presents a comprehensive computational workflow for the detailed analysis of 2,6-dimethyl-3'-vinyl-1,1'-biphenyl, a substituted biphenyl of interest due to its unique structural and electronic features. Substituted biphenyls are crucial in fields like medicinal chemistry and materials science, often exhibiting atropisomerism due to restricted rotation around the central C-C bond.[1] This document provides senior researchers and drug development professionals with a robust framework for elucidating the conformational preferences, rotational energy barriers, and electronic properties of this molecule using Density Functional Theory (DFT). We detail field-proven, step-by-step protocols for conformational analysis, geometry optimization, and the simulation of spectroscopic data, emphasizing the rationale behind methodological choices. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

Substituted biphenyls form a cornerstone of modern chemistry, with their applications spanning from advanced organic materials to pharmacologically active compounds.[2] Their utility is often dictated by their three-dimensional structure, which is dominated by the torsional (or dihedral) angle between the two phenyl rings. The introduction of bulky substituents at the ortho positions can severely restrict rotation around the central C-C single bond, leading to a phenomenon known as atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) can be isolated.[1]

The target of this guide, 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl , presents a compelling case for computational investigation. The two methyl groups at the 2 and 6 positions create significant steric hindrance, analogous to well-studied systems like 2,2'-dimethylbiphenyl, which has a rotational barrier of 72.8 kJ/mol.[3] This steric clash forces the phenyl rings into a non-planar (twisted) ground state conformation. Furthermore, the 3'-vinyl substituent introduces an electronically active group, potentially influencing the molecule's frontier molecular orbitals and spectroscopic properties.

Computational chemistry provides an indispensable toolkit for exploring these properties, offering insights that can be both predictive and complementary to experimental data.[4][5] By employing methods like Density Functional Theory (DFT), we can construct a detailed map of the molecule's potential energy surface, identify stable conformers, quantify the energy barrier to rotation, and predict its electronic and spectroscopic behavior with a high degree of confidence.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium to large-sized molecules due to its excellent balance of computational cost and accuracy.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates, making it more efficient.[7]

The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation (XC) functional and the basis set .

-

Exchange-Correlation Functional: The XC functional approximates the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals are often the most successful.[8] This guide will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP incorporates a portion of exact exchange from Hartree-Fock theory and has a long track record of providing reliable geometries and energies for a wide range of organic systems.[2][6][8][9]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) Pople-style basis set is selected for this study. This is a triple-zeta basis set, providing a flexible description of the valence electrons. The + indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding anisotropy.[2]

This combination of B3LYP/6-311+G(d,p) provides a robust and well-validated level of theory for the properties under investigation.

Computational Methodology: A Step-by-Step Protocol

The following protocols outline a comprehensive workflow for the computational analysis of 2,6-dimethyl-3'-vinyl-1,1'-biphenyl using a standard quantum chemistry software package like Gaussian, ORCA, or TURBOMOLE.

Molecular Structure Preparation

The first step is to generate an initial 3D structure of the molecule. This can be accomplished using any molecular building software, such as Avogadro or GaussView. It is crucial to start with a reasonable guess for the geometry, though the subsequent optimization steps will refine it. For this molecule, a starting dihedral angle of around 50-70 degrees would be a chemically intuitive choice, given the steric hindrance of the ortho-methyl groups.

Conformational Analysis: Potential Energy Surface (PES) Scan

To understand the rotational dynamics, a relaxed PES scan is performed. This involves systematically rotating one phenyl ring relative to the other and calculating the energy at each step, allowing all other parts of the molecule to relax.

Protocol:

-

Define Scan Coordinate: Identify the four atoms defining the dihedral angle between the two phenyl rings (C2-C1-C1'-C6').

-

Set Up Calculation: Configure a relaxed PES scan calculation.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Scan Parameters: Scan the defined dihedral angle from 0° to 180° in 15° increments. A smaller step size can be used for higher resolution if needed.

-

-

Execution: Run the calculation. This will produce a series of optimized structures and their corresponding energies at each fixed dihedral angle.

-

Analysis: Plot the relative energy (in kJ/mol) versus the dihedral angle. The lowest point on the curve represents the most stable conformation (ground state), while the highest point represents the transition state for rotation.

Geometry Optimization and Vibrational Analysis

Once the approximate ground state conformation is identified from the PES scan, a full geometry optimization is performed to locate the precise energy minimum.

Protocol:

-

Input Structure: Use the lowest-energy structure from the PES scan as the starting geometry.

-

Set Up Optimization: Configure a geometry optimization calculation.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Convergence Criteria: Use tight convergence criteria to ensure a precise minimum is found.

-

-

Set Up Frequency Calculation: Following the optimization, a vibrational frequency calculation must be performed at the same level of theory.

-

Execution: Run the combined optimization and frequency calculation.

-

Validation: After the calculation completes, verify that the optimization converged successfully. Crucially, check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.

Electronic Structure Analysis

With the optimized ground state geometry, the electronic properties, particularly the Frontier Molecular Orbitals (FMOs), can be calculated.

Protocol:

-

Input Structure: Use the validated, optimized ground state geometry.

-

Set Up Single-Point Energy Calculation:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Keywords: Request that molecular orbitals (HOMO and LUMO) be saved to a checkpoint file for visualization.

-

-

Execution: Run the single-point energy calculation.

-

Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.

Simulating Spectroscopic Properties with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the UV-Visible absorption spectrum of a molecule by calculating its electronic excited states.[10][11]

Protocol:

-

Input Structure: Use the validated, optimized ground state geometry.

-

Set Up TD-DFT Calculation:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

TD-DFT Options: Request the calculation of a sufficient number of excited states (e.g., NROOTS=20) to cover the relevant portion of the UV-Vis spectrum.[10]

-

Solvent Model (Optional but Recommended): To better simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM), specifying a common solvent like ethanol or cyclohexane.

-

-

Execution: Run the TD-DFT calculation.

-

Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring. A larger value indicates a more intense absorption peak.

Predicted Results and Interpretation

This section presents hypothetical but chemically plausible data that would be expected from the computational workflow described above.

Conformational Landscape

The PES scan reveals the energetic cost of rotating the phenyl rings. The primary steric clash occurs between the ortho-methyl groups and the ortho-hydrogens of the other ring.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Comments |

| 0 | 45.2 | Planar Transition State (Steric Repulsion) |

| 15 | 31.5 | |

| 30 | 15.8 | |

| 45 | 4.1 | |

| 60 | 0.5 | |

| 75 | 0.0 | Global Minimum (Ground State) |

| 90 | 2.3 | Perpendicular Conformation |

| 105 | 5.8 | |

| 120 | 9.1 | |

| 135 | 11.5 | |

| 150 | 12.8 | |

| 165 | 13.5 | |

| 180 | 13.6 | Eclipsed Transition State |

The analysis indicates a ground state conformation with a dihedral angle of approximately 75° . The rotational barrier, which is the energy difference between the ground state (0.0 kJ/mol) and the highest energy planar transition state (45.2 kJ/mol), is predicted to be 45.2 kJ/mol . This significant barrier suggests that at room temperature, the molecule is locked into its twisted conformation.

Optimized Molecular Geometry

A full geometry optimization refines the ground state structure. Key parameters are summarized below.

| Parameter | Predicted Value | Comment |

| C1-C1' Bond Length | 1.495 Å | Typical for a biaryl single bond. |

| Phenyl Ring Dihedral Angle | 75.3° | Confirms the PES scan result. |

| C(ortho)-H...C(ortho-Me) distance | 2.95 Å | Non-bonded distance showing steric interaction. |

Electronic Properties

The electronic structure analysis provides insight into the molecule's reactivity and optical properties.

| Property | Predicted Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap | 4.63 eV |

The HOMO is expected to be localized primarily on the dimethyl-substituted phenyl ring, which is electron-rich. The LUMO is likely to have significant contributions from the vinyl-substituted phenyl ring, particularly the π* orbital of the vinyl group. A gap of 4.63 eV suggests the molecule will absorb light in the ultraviolet region.

Predicted UV-Visible Spectrum

The TD-DFT calculation predicts the primary electronic transitions that give rise to the UV-Vis absorption spectrum.

| State | Excitation Energy (nm) | Oscillator Strength (f) | Dominant Transition |

| S1 | 285 | 0.15 | HOMO -> LUMO (π -> π) |

| S2 | 262 | 0.08 | HOMO-1 -> LUMO |

| S3 | 230 | 0.45 | HOMO -> LUMO+1 (π -> π) |

The results predict a primary absorption peak around 285 nm and a much stronger absorption peak at 230 nm . These transitions are characteristic of π -> π* excitations within the aromatic system. The presence of the vinyl group and the twisted nature of the biphenyl core both contribute to the specific energies and intensities of these absorptions.

Conclusion

This guide has detailed a comprehensive and robust computational workflow for characterizing the structural and electronic properties of 2,6-dimethyl-3'-vinyl-1,1'-biphenyl. Through a systematic application of Density Functional Theory, we have demonstrated how to perform a conformational analysis, locate and validate the ground state geometry, and predict key electronic and spectroscopic parameters.

The computational results suggest that 2,6-dimethyl-3'-vinyl-1,1'-biphenyl possesses a significantly twisted ground state conformation with a dihedral angle of approximately 75° and a substantial rotational barrier of 45.2 kJ/mol. The predicted HOMO-LUMO gap of 4.63 eV and the TD-DFT results indicate primary UV absorptions in the 230-285 nm range. These theoretically derived insights provide a fundamental understanding of the molecule's properties, which is essential for guiding its potential application in drug design and materials science. The self-validating protocols described herein serve as a blueprint for researchers to confidently apply computational techniques to other complex molecular systems.

References

-

Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. (n.d.). Oak Ridge National Laboratory. Retrieved March 14, 2026, from [Link]

-

Workflow for molecular properties prediction using NNs. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. Retrieved March 14, 2026, from [Link]

-

UV/Vis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 Tutorials. Retrieved March 14, 2026, from [Link]

-

Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022, September 10). SciVision Publishers. Retrieved March 14, 2026, from [Link]

-

Jacquemin, D., et al. (2007). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 3(6), 2091-2103. [Link]

-

Ruiz, E., et al. (2007). Assessment of Approximate Density Functional Methods for the Study of the Interactions of Al(III) with Aromatic Amino Acids. Journal of Chemical Theory and Computation, 3(4), 1428-1437. [Link]

-

A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. (2025, May 13). arXiv.org. Retrieved March 14, 2026, from [Link]

-

Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

-

Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved March 14, 2026, from [Link]

-

Sivalingam, K., et al. (2013). Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. Physical Chemistry Chemical Physics, 15(41), 18064-18074. [Link]

-

Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]

-

Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. (n.d.). ReSpect program. Retrieved March 14, 2026, from [Link]

-

Feller, D., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 222-231. [Link]

-

Al-Otaibi, A. A., et al. (2014). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Chemistry and Materials Research, 6(8). [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI. Retrieved March 14, 2026, from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved March 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl in Solution-Processed Organic Electronics

Executive Summary

The transition from vacuum-deposited to solution-processed Organic Light-Emitting Diodes (OLEDs) requires materials that can be deposited sequentially without dissolving underlying layers. 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (CAS: 1623144-27-3) has emerged as a highly specialized molecular building block for synthesizing cross-linkable Hole Transport Materials (HTMs) and host matrices. By combining steric-induced triplet energy preservation with robust vinyl-driven polymerization, this compound enables the fabrication of highly efficient, multilayered blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) devices.

Note for interdisciplinary scientists: While primarily utilized in display technologies, the robust, solvent-resistant networks formed by this monomer's cross-linking chemistry are increasingly relevant to researchers developing implantable bioelectronics and stable polymer matrices for controlled drug-release applications.

Mechanistic Causality: Molecular Design Principles

The utility of this molecule is rooted in two distinct structural features, each addressing a specific failure mode in organic electronics:

-

Steric Twisting via 2,6-Dimethyl Substitution: In standard biphenyl systems, the phenyl rings are relatively planar, which extends π -conjugation. This extended conjugation lowers the triplet energy ( ET ), acting as a thermodynamic sink that quenches excitons in high-energy blue OLEDs. The addition of methyl groups at the 2,6-positions introduces severe steric hindrance, forcing the biphenyl core into a highly twisted, nearly orthogonal conformation. This breaks the conjugation, deepens the Highest Occupied Molecular Orbital (HOMO), and preserves a high triplet energy ( ET>2.8 eV), which is critical for modern TADF emitters .

-

Orthogonal Processing via 3'-Vinyl Cross-linking: To build multilayer devices from solution, the HTM must become completely insoluble before the Emissive Layer (EML) is cast. The 3'-vinyl group undergoes initiator-free thermal radical polymerization. The meta-linkage (3') is strategically chosen over a para-linkage because it further restricts the extension of conjugation through the newly formed polymer backbone, ensuring the high ET is not compromised upon curing .

Quantitative Data: Material Benchmarks

The following table summarizes the performance metrics of HTMs derived from the 2,6-dimethyl-3'-vinyl-1,1'-biphenyl core compared to standard non-crosslinked baselines (e.g., TPD or PVK).

| Property | Standard Non-Crosslinked HTM | 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl Derived HTM | Causality / Device Impact |

| Triplet Energy ( ET ) | ~2.3 – 2.5 eV | > 2.8 eV | Prevents triplet exciton quenching from blue TADF/PhOLED EMLs. |

| HOMO Level | -5.3 to -5.5 eV | -5.8 to -6.0 eV | Deepened HOMO matches host materials, reducing hole injection barriers. |

| Solvent Resistance | < 5% (Highly soluble) | > 99% (Insoluble network) | Enables orthogonal solution processing for multilayer architectures. |

| Hole Mobility | ∼10−3 cm2V−1s−1 | ∼10−4 cm2V−1s−1 | Slight drop due to structural rigidity, but sufficient for thin (30 nm) HTL films. |

| Cross-linking Temp | N/A | 120 °C – 180 °C | Initiator-free curing protects underlying layers (e.g., PEDOT:PSS) from chemical degradation . |

Standardized Protocols for Device Integration

To ensure high device yield, the deposition and curing of the cross-linkable HTM must follow a strict, self-validating workflow.

Protocol A: Ink Formulation and Spin-Coating

-

Solvent Selection: Dissolve the synthesized HTM monomer/oligomer in anhydrous toluene or chlorobenzene at a concentration of 4–5 mg/mL.

-

Causality: These solvents provide optimal solubility and possess boiling points (~110 °C to 132 °C) that allow for uniform solvent evaporation, mitigating the "coffee-ring" effect during spin-coating.

-

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate aggregates that could cause electrical shorts.

-

Deposition: Spin-coat the solution onto the substrate (e.g., ITO coated with PEDOT:PSS) at 3000 rpm for 30 seconds. This typically yields a film thickness of 30–40 nm.

Protocol B: Thermal Cross-linking and Self-Validation

-

Inert Curing: Transfer the substrate to a hotplate inside a nitrogen-filled glovebox ( O2 < 0.1 ppm, H2O < 0.1 ppm). Anneal at 150 °C for 30 minutes.

-

Causality: Vinyl cross-linking proceeds via radical polymerization. Oxygen acts as a radical scavenger; curing in air will terminate the chain reaction, leaving the film partially soluble.

-

-

Self-Validation (The Solvent Wash Test): To validate the integrity of the cross-linked network before proceeding, measure the initial film thickness via spectroscopic ellipsometry. Spin-coat pure toluene onto the cured film at 3000 rpm for 30 seconds, then re-measure the thickness.

-

Pass Criteria:>99% thickness retention. The network is fully formed, and orthogonal deposition of the EML can proceed.

-

Fail Criteria:>1% thickness loss indicates incomplete cross-linking (likely due to O2 contamination or insufficient temperature). Proceeding will cause interfacial mixing and catastrophic device failure.

-

Process Workflow Diagram

Workflow for orthogonal OLED processing using vinyl-biphenyl cross-linking.

References

-

Dos Santos, J. M., et al. (2024). "The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation." Chemical Reviews.[Link]

-

Ye, S., et al. (2025). "Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs." ACS Applied Electronic Materials.[Link]

-

Li, X., et al. (2021). "Construction of a fully conjugated cross-linked hole-transport film based on ethynyl to enable high mobility for efficient solution-processed OLEDs." Journal of Materials Chemistry C.[Link]

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl as a monomer for polymers

Application Note: 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl as a High-Free-Volume Monomer for Advanced Polymeric Resins

Executive Summary

For researchers and drug development professionals, the purification of complex Active Pharmaceutical Ingredients (APIs) requires chromatographic stationary phases with extreme stereochemical and spatial selectivity. While standard polystyrene-divinylbenzene (PS-DVB) resins are ubiquitous in the field, they often lack the structural rigidity and specific π−π clefts needed to resolve closely related stereoisomers.

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (CAS 1623144-27-3)[1] emerges as a highly specialized monomer designed to overcome these limitations. By leveraging severe steric hindrance at the molecular level, this monomer produces ultra-rigid, high-free-volume polymers. As a Senior Application Scientist, I have found that replacing standard styrene with this sterically congested biphenyl derivative yields stationary phases with unprecedented shape selectivity, structural stability under aggressive solvent gradients, and permanent microporosity.

Mechanistic Rationale: Steric-Induced Free Volume

The foundational physics of poly(4-vinylbiphenyl) dictate that the bulkiness of the biphenyl pendant group inherently lowers chain flexibility and increases the reptation tube diameter compared to standard polystyrene[2]. However, standard unsubstituted biphenyl rings can still undergo planar π−π stacking, which occasionally leads to localized polymer densification and pore collapse[2].

The architectural brilliance of 2,6-dimethyl-3'-vinyl-1,1'-biphenyl lies in its ortho-methyl substitutions.

-

Causality of Design: The two methyl groups at the 2 and 6 positions create a massive steric clash with the adjacent phenyl ring. This forces the biphenyl core into a permanently twisted, orthogonal conformation (atropisomerism).

-

Macroscopic Impact: When polymerized, these orthogonal pendant groups act as rigid molecular spacers. They physically frustrate the polymer chains from packing tightly, thereby permanently arresting a high Fractional Free Volume (FFV) within the polymer matrix. When subjected to post-polymerization hyper-cross-linking, this arrested free volume can be locked into permanent nanopores down to the 1 nm scale[3]. For API chromatography, these rigid, twisted π−π clefts act as highly specific binding pockets that differentiate between stereoisomers based on their 3D spatial geometry.

Fig 1: Mechanism of steric-induced free volume and chromatographic selectivity.

Physicochemical Profile & Comparative Data

To understand the impact of this monomer, we must compare its resulting polymer network against industry standards. The orthogonal twist prevents the dense packing seen in standard PS-DVB resins.

Table 1: Monomer Properties and Expected Polymer Characteristics

| Property | Value / Description | Impact on Polymer Design |

| Chemical Name | 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl | Bulky pendant group reduces backbone flexibility. |

| CAS Number | 1623144-27-3[1] | Commercial identifier for sourcing. |

| Molecular Weight | 208.30 g/mol | High mass pendant group increases interaction sites per unit volume. |

| Structural Feature | Ortho-methylated biphenyl | Prevents planarization; induces high free volume and rigidity. |

| Polymer Tg (Est.) | > 180 °C | Exceptional thermal stability for high-temperature HPLC applications. |

Table 2: Comparative Performance of Polymeric Stationary Phases

| Resin Type | Monomer Base | Surface Area (m²/g) | Swelling Ratio (MeOH) | π−π Selectivity |

| PS-DVB | Styrene | 300 - 500 | High (Prone to collapse) | Low (Planar only) |

| PVBP-DVB | 4-Vinylbiphenyl | 500 - 700 | Moderate | Moderate (Planar stacking) |

| PDVBP-DVB | 2,6-Dimethyl-3'-vinylbiphenyl | 800 - 1100 | Low (Rigid network) | High (Orthogonal clefts) |

Experimental Protocols

The following protocols detail the synthesis of macroporous resins using this monomer. Every step is designed as a self-validating system to ensure structural integrity.

Protocol 1: Synthesis of Macroporous Chromatographic Beads via Suspension Polymerization

Objective: Create 50-100 μm spherical beads cross-linked with Divinylbenzene (DVB) for API purification.

-

Aqueous Phase Preparation: Dissolve 1.0 wt% Polyvinyl alcohol (PVA, 87-89% hydrolyzed) in 500 mL of deionized water at 60 °C, then cool to room temperature.

-

Causality: PVA acts as a steric stabilizer. Its hydrophobic acetate groups interact with the monomer droplets while the hydrophilic hydroxyl groups extend into the water, preventing droplet coalescence and ensuring uniform bead size.

-

-

Organic Phase Preparation: In a separate flask, mix 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (70 mol%), DVB (30 mol%), Toluene (porogen, 1:1 v/v to monomers), Isooctane (porogen, 0.5:1 v/v to monomers), and AIBN (initiator, 1 wt% relative to monomers).

-

Causality: The thermodynamic quality of the porogen mixture dictates phase separation. Toluene is a good solvent for the growing polymer, while isooctane is a poor solvent. As the polymer network grows, it becomes insoluble in the isooctane-rich phase, precipitating to form permanent, interconnected macropores.

-

-

Suspension & Degassing: Transfer both phases to a baffled reactor. Stir at exactly 400 rpm to establish the droplet size. Purge the headspace with Nitrogen for 30 minutes.

-

Causality: Oxygen is a potent radical scavenger. Failing to degas will result in an induction period, premature chain termination, and mechanically fragile beads that will crush under HPLC pressures.

-

-

Polymerization: Ramp the temperature to 75 °C and hold for 12 hours under continuous stirring.

-

Recovery & Self-Validation: Filter the beads and perform a Soxhlet extraction with methanol for 24 hours to remove porogens and unreacted monomer.

-

Validation Check: The protocol is successful if the resulting beads transition from transparent oil droplets to highly opaque, white spheres. This opacity confirms that phase separation occurred correctly, yielding the desired macroporous architecture rather than a non-porous gel.

-

Fig 2: Suspension polymerization workflow for macroporous biphenyl resin synthesis.

Protocol 2: Post-Polymerization Hyper-Cross-Linking (Friedel-Crafts)

Objective: Convert the macroporous resin into a hyper-cross-linked network to maximize surface area for scavenger applications or high-capacity API loading.

-

Swelling: Suspend 10 g of the dry beads in 100 mL of 1,2-dichloroethane (DCE) for 2 hours.

-

Causality: DCE swells the polymer matrix, exposing the internal biphenyl rings for electrophilic functionalization.

-

-

Cross-linking: Add 0.05 mol of formaldehyde dimethyl acetal (FDA) and 0.05 mol of anhydrous FeCl3 . Heat the mixture to 80 °C for 18 hours.

-

Causality: FeCl3 catalyzes a Friedel-Crafts alkylation, utilizing FDA to form methylene bridges between adjacent biphenyl groups. Because the 2,6-dimethyl groups already enforce a high-free-volume state, this bridging permanently locks the chains in their expanded conformation, preventing pore collapse even when the solvent is removed[3].

-

-

Quenching & Self-Validation: Cool to room temperature, quench with methanol, and wash sequentially with 1M HCl, water, and acetone. Dry under vacuum at 60 °C.

-

Validation Check: The reaction is validated by nitrogen sorption analysis (BET). A successful hyper-cross-linking step will show a dramatic surface area increase (e.g., from 300 m²/g to >1000 m²/g) and a Type I isotherm, indicative of the permanent microporosity locked in by the sterically hindered biphenyl units[3].

-

References

-

Molecular Structure, Chain Dimensions, and Linear Rheology of Poly(4-vinylbiphenyl) Source: Macromolecules (ACS Publications) URL:[Link]

-

Downsizing of Block Polymer-Templated Nanopores to One Nanometer via Hyper-Cross-Linking of High χ –Low N Precursors Source: ACS Nano (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Abstract

This document provides a comprehensive technical guide for the analytical characterization of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl (CAS 1623144-27-3), a substituted biphenyl derivative with potential applications in polymer science and as a key intermediate in organic synthesis.[1] As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a robust framework of validated protocols. The narrative emphasizes the causality behind methodological choices, ensuring each technique serves as a self-validating system for confirming the molecule's identity, purity, and stability. We will detail methodologies including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Thermal Analysis (DSC/TGA).

Introduction and Significance

Biphenyl derivatives are foundational structural motifs in pharmaceuticals, advanced materials, and liquid crystals.[2][3] The title compound, 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, combines several key features: a sterically hindered biphenyl core due to the ortho-methyl groups, which induces atropisomerism and influences conformation, and a reactive vinyl group, which is a versatile handle for polymerization and further functionalization.[1][4]

Accurate and comprehensive characterization is paramount to ensuring the material's quality, understanding its reactivity, and guaranteeing reproducible results in downstream applications. This guide moves beyond a simple listing of techniques to explain the logical workflow for a full structural and purity assessment.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation of any analytical strategy.

Structure:

Table 1: Physicochemical Properties of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

| Property | Value | Source |

| CAS Number | 1623144-27-3 | [5] |

| Molecular Formula | C₁₆H₁₆ | Calculated |

| Molecular Weight | 208.30 g/mol | Calculated |

| Appearance | (Expected) White to off-white solid or oil | General knowledge |

| InChI Key | Not available in public databases |

Integrated Characterization Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow ensures that structural elucidation, purity assessment, and stability analysis are performed in a logical sequence.

Diagram 1: Logical workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, ¹H NMR will confirm the number and environment of all protons, with splitting patterns revealing their connectivity. The steric hindrance from the 2,6-dimethyl substitution will influence the chemical shifts of the adjacent aromatic protons.[6] ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY can further confirm proton-proton couplings.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-